molecular formula C13H10ClNO2 B3024568 N-(2-chlorophenyl)-4-hydroxybenzamide CAS No. 62639-20-7

N-(2-chlorophenyl)-4-hydroxybenzamide

Cat. No.: B3024568
CAS No.: 62639-20-7
M. Wt: 247.67 g/mol
InChI Key: JVCCTLINZOCSLG-UHFFFAOYSA-N
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Description

Contextualization within the Broader Benzamide (B126) and Salicylanilide (B1680751) Compound Classes

N-(2-chlorophenyl)-4-hydroxybenzamide belongs to the broad class of benzamides, which are characterized by an amide group attached to a benzene (B151609) ring. ontosight.ai This structural motif is a cornerstone in the development of numerous pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. ontosight.ai

The compound also shares structural similarities with salicylanilides. Salicylanilides are amides of salicylic (B10762653) acid and aniline (B41778) and are known for their varied biological activities. nih.govwikipedia.org Derivatives of salicylanilides have been extensively studied for their antibacterial, antimicrobial, antifungal, and antimycobacterial effects. mdpi.com For instance, chlorinated derivatives like niclosamide (B1684120) are used as anthelmintics. wikipedia.org The presence of the hydroxyl group on the benzoyl ring of this compound positions it as a hydroxybenzamide, a subclass that has been the subject of thermodynamic and structural studies. researchgate.netresearchgate.net

The key structural features of this compound that define its relationship to these classes are:

Benzamide Core: The fundamental N-phenylbenzamide structure.

Hydroxy Substitution: The hydroxyl group on the 4-position of the benzoyl ring.

Chloro Substitution: The chlorine atom at the 2-position of the anilide ring.

Foundational Research and Historical Developments Pertinent to the Compound's Chemical Scaffold

The synthesis of benzamide derivatives has been a long-standing area of organic chemistry. nanobioletters.com General synthetic routes often involve the reaction of a substituted benzoic acid with a substituted aniline. nanobioletters.com A common method for forming the amide bond is the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine. researchgate.net The synthesis of related N-benzoyl-2-hydroxybenzamides has been achieved by reacting salicylamide (B354443) with various acid chlorides. nih.gov

While specific historical milestones for this compound are not extensively documented in early literature, the foundational work on benzamides and salicylanilides has paved the way for the exploration of this and other related molecules. Research into the synthesis and properties of variously substituted benzamides has been ongoing, with studies focusing on aspects like their crystal structure and potential biological activities. mdpi.comnih.gov For example, the synthesis of N-(4-chlorophenyl)-2-hydroxybenzamide has been reported as a precursor for other complex molecules. nih.gov

Unmet Research Needs and Prospective Directions in the Study of this compound

Despite the foundational knowledge of its parent compound classes, there are several areas where further research on this compound is warranted. A significant unmet need is a comprehensive understanding of its biological activity profile. While related compounds have shown promise, dedicated studies on this specific molecule are less common.

Future research directions could include:

Broad Biological Screening: Systematic evaluation of its activity against a wide range of biological targets, including bacteria, fungi, viruses, and cancer cell lines. The antiviral potential of related compounds, such as substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues against human adenovirus, suggests this could be a fruitful avenue. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a series of analogues with modifications to the substitution pattern on both aromatic rings to understand how these changes affect biological activity. This could lead to the identification of more potent and selective compounds.

Material Science Applications: Investigation of its properties for applications in materials science, such as in the formation of cocrystals or as a component in functional materials.

Mechanistic Studies: For any identified biological activities, detailed studies to elucidate the mechanism of action at the molecular level are crucial for further development.

The exploration of this compound and its derivatives holds potential for the discovery of new therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₃H₁₀ClNO₂247.68
SalicylanilideC₁₃H₁₁NO₂213.23
N-(4-chlorophenyl)-2-hydroxybenzamideC₁₃H₁₀ClNO₂247.68

Note: Data for this compound is based on its chemical formula. Data for related compounds is for comparative purposes. nih.govchemsynthesis.com

Table 2: Summary of Research on Related Benzamide and Salicylanilide Compounds

Compound Class/DerivativeResearch FocusKey Findings
SalicylanilidesAntibacterial ActivityDerivatives show activity against Gram-positive bacteria. mdpi.com
N-Benzoyl-2-hydroxybenzamidesAntiprotozoal ActivitySome derivatives show activity against P. falciparum. nih.gov
Substituted BenzamidesFungicidal and Insecticidal ActivityCertain novel benzamides exhibit inhibitory activity against plant pathogens. mdpi.com
Chloro-Substituted SalicylanilidesAntibacterial ActivityNovel derivatives have been synthesized and tested for antibacterial effects. mdpi.com
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideAntiviral ActivityAnalogues have shown potent inhibition of human adenovirus. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chlorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCCTLINZOCSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352379
Record name SBB015759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62639-20-7
Record name SBB015759
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for N-(2-chlorophenyl)-4-hydroxybenzamide and Closely Related Analogues

The creation of the amide bond in N-arylbenzamides is a cornerstone of organic synthesis, with several reliable methods being adapted for this compound and its analogues.

Conventional Reaction Schemes and Optimization Parameters

Conventional synthesis of N-substituted benzamides, including the target compound, typically involves the acylation of an amine. A common and effective method is the reaction of an activated carboxylic acid derivative with the corresponding aniline (B41778). For instance, a general procedure involves reacting 4-hydroxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the intermediate 4-hydroxybenzoyl chloride. This highly reactive acyl chloride is then treated with 2-chloroaniline (B154045) to yield this compound. nih.govdeepdyve.com

The reaction is often performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) at 0°C, followed by stirring at room temperature. nih.govnanobioletters.com A base, such as triethylamine (B128534) (Et₃N) or pyridine, is typically added to neutralize the hydrochloric acid byproduct. nih.gov

Alternative one-pot methods utilize coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of the acyl chloride. Reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of N-hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) are effective for this transformation. mdpi.comresearchgate.net The choice of solvent, temperature, and reaction time are critical parameters that are optimized to maximize yield and purity.

Table 1: Conventional Synthesis Parameters for N-Arylbenzamide Formation

Parameter Typical Conditions Purpose Reference
Starting Materials 4-hydroxybenzoic acid, 2-chloroaniline Reactants to form the final product nih.govnanobioletters.com
Activating Agent Thionyl chloride (SOCl₂) Converts carboxylic acid to acyl chloride nih.gov
Coupling Reagents DIC/HOBt or DCC/HOBt Facilitates direct amide bond formation mdpi.comresearchgate.net
Solvent Dichloromethane, Chloroform Provides a medium for the reaction nih.govnanobioletters.com
Base Triethylamine, Pyridine Scavenges HCl produced during the reaction nih.gov
Temperature 0°C to Room Temperature Controls reaction rate and minimizes side products nanobioletters.com

| Reaction Time | 3 to 12 hours | Duration required for reaction completion | nih.govmdpi.com |

Exploration of Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net This technology can significantly reduce reaction times for amide synthesis from hours to mere minutes. researchgate.net For the synthesis of related benzamide (B126) and carboxamide structures, microwave irradiation has been successfully employed. For example, the synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate and hydrazine (B178648) hydrate (B1144303) was completed in 3 minutes with a 93% yield under microwave irradiation, compared to 2 hours with a 65% yield using conventional heating. chemmethod.comchemmethod.com Similarly, the reaction of 3-oxo-2-arylhydrazonopropanals with acetoacetanilide (B1666496) to form benzamide derivatives showed improved yields and shorter reaction times (3 minutes) under microwave conditions. nih.gov These findings suggest that microwave-assisted routes are a highly efficient alternative for the synthesis of this compound.

Emerging Electrochemical Synthesis Techniques for Analogues and Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. researchgate.net While direct electrochemical synthesis of this compound is not widely documented, the principles have been applied to analogous structures. For instance, benzamides have been synthesized in yields up to 89% via benzoin (B196080) amidation carried out by an electrochemically generated superoxide (B77818) anion. researchgate.net This method utilizes an electron as a non-polluting reagent, highlighting its environmental advantages. researchgate.net

Furthermore, electrochemical methods have been developed for synthesizing derivatives like benzimidazoles, which can be considered advanced analogues. acs.orgresearchgate.net These processes involve the electrochemical oxidation of precursors in the presence of a nucleophile, leading to intramolecular cyclization. researchgate.netelectrochemsci.org Such techniques demonstrate the potential of electrochemistry for accessing a range of derivatives and analogues of the core benzamide structure.

Strategies for the Derivatization and Analogue Generation

Derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing new chemical entities. Key strategies focus on modifying the hydroxyl group or utilizing precursor molecules to generate hydrazides and hydrazones.

Synthesis of Ester and Hydrazide Derivatives

The phenolic hydroxyl group of this compound can be converted into an ester. This is typically achieved by reacting the parent compound with an acyl halide or anhydride (B1165640) in the presence of a base. A parallel method has been used for the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, where the hydroxyl group is reacted with an acyl chloride in a solvent like hexane (B92381) with pyridine. google.com

The synthesis of hydrazide derivatives starts from an ester of 4-hydroxybenzoic acid, such as ethyl 4-hydroxybenzoate (B8730719). This ester is reacted with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol (B145695) under reflux. chemmethod.com As noted earlier, this reaction is significantly accelerated by microwave irradiation. chemmethod.comchemmethod.com The resulting 4-hydroxybenzohydrazide is a key intermediate for further derivatization.

Table 2: Synthesis of Key Intermediates for Derivatization

Derivative Precursor Key Reagent Method Yield (Conventional) Yield (Microwave) Reference
Ester N-(aryl)-4-hydroxybenzamide Acyl Chloride Acylation - - google.com

| Hydrazide | Ethyl 4-hydroxybenzoate | Hydrazine Hydrate | Hydrazinolysis | 65% | 93% | chemmethod.comchemmethod.com |

Preparation of Hydrazone Analogues through Condensation Reactions

Hydrazone analogues are readily prepared from the corresponding hydrazide. The general method involves the condensation reaction between a hydrazide, such as 4-hydroxybenzohydrazide, and various aromatic or heterocyclic aldehydes or ketones. mdpi.comresearchgate.net The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of an acid like glacial acetic acid, for a period ranging from 3 to 7 hours. chemmethod.commdpi.com The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. mdpi.comresearchgate.net This versatile reaction allows for the introduction of a wide array of substituents, enabling the generation of a diverse library of hydrazone analogues. nih.govresearchgate.net

Investigation of Chlorophenyl Isomer Synthesis and Amino-Substituted Modifications

The synthesis of N-(chlorophenyl)-4-hydroxybenzamide isomers and their subsequent modification, particularly through the introduction of amino substituents, are pivotal areas of research in medicinal and materials chemistry. The precise positioning of the chlorine atom on the phenyl ring and the addition of functional groups like the amino group can significantly influence the molecule's chemical properties, biological activity, and potential applications. This section delves into the synthetic methodologies for preparing the ortho-, meta-, and para-chlorophenyl isomers of 4-hydroxybenzamide (B152061) and explores advanced transformations for creating amino-substituted derivatives.

Synthesis of N-(Chlorophenyl)-4-hydroxybenzamide Isomers

The fundamental approach to synthesizing N-(chlorophenyl)-4-hydroxybenzamide isomers involves the formation of an amide bond between 4-hydroxybenzoic acid and the corresponding chloroaniline isomer (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline). This transformation is typically achieved by activating the carboxylic acid group of 4-hydroxybenzoic acid to make it more susceptible to nucleophilic attack by the amine.

A prevalent method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is commonly accomplished using thionyl chloride (SOCl₂), which reacts with 4-hydroxybenzoic acid to form 4-hydroxybenzoyl chloride. The subsequent reaction of this intermediate with the respective chloroaniline in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl byproduct, yields the desired N-(chlorophenyl)-4-hydroxybenzamide. A similar procedure has been documented for the synthesis of the related compound, N-(4-chlorophenyl)-2-hydroxybenzamide, where 2-hydroxybenzoic acid was reacted with 4-chloroaniline (B138754) using thionyl chloride and triethylamine in a chloroform solvent under reflux conditions. nih.gov

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride intermediate. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. researchgate.net For instance, the synthesis of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide was successfully carried out by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline using DCC and HOBt in acetonitrile. researchgate.net This methodology is broadly applicable to the synthesis of the N-(chlorophenyl)-4-hydroxybenzamide isomers.

The general synthetic approach for these isomers is outlined in the scheme below.

Scheme 1: General Synthesis of N-(Chlorophenyl)-4-hydroxybenzamide Isomers

A representative scheme for the synthesis of this compound, N-(3-chlorophenyl)-4-hydroxybenzamide, and N-(4-chlorophenyl)-4-hydroxybenzamide from 4-hydroxybenzoic acid and the corresponding chloroaniline.

The table below summarizes the key reactants and expected products for the synthesis of each isomer.

Target CompoundCarboxylic AcidAmine
This compound4-hydroxybenzoic acid2-chloroaniline
N-(3-chlorophenyl)-4-hydroxybenzamide4-hydroxybenzoic acid3-chloroaniline
N-(4-chlorophenyl)-4-hydroxybenzamide4-hydroxybenzoic acid4-chloroaniline

Amino-Substituted Modifications

Further functionalization of the N-(chlorophenyl)-4-hydroxybenzamide scaffold by introducing an amino group can lead to compounds with altered physicochemical properties and potentially enhanced biological activities. A common and effective strategy for synthesizing these amino-substituted derivatives is through the reduction of a corresponding nitro-substituted precursor.

This synthetic route typically involves two main steps:

Nitration and Amide Formation: A nitrated analogue of either the benzoic acid or aniline starting material is used. For example, to synthesize an amino-substituted benzamide, one might start with a nitrobenzoic acid and a chloroaniline, or a benzoic acid and a nitrochloroaniline. The amide bond is then formed using the standard methods described previously.

Reduction of the Nitro Group: The nitro group on the resulting benzamide is then reduced to an amino group. This reduction is a well-established transformation in organic synthesis and can be achieved using various reducing agents.

A widely used method for this reduction is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. researchgate.net Another effective method, particularly suitable for laboratory-scale synthesis, is the use of a metal in an acidic medium, such as iron powder with ammonium (B1175870) chloride or tin(II) chloride in the presence of hydrochloric acid. chemicalbook.comnih.gov

For instance, the synthesis of 3-amino-N-(4-chlorophenyl)benzamide has been reported with a high yield (97%) via the reduction of N-(4-chlorophenyl)-3-nitrobenzamide using iron powder and ammonium chloride in methanol (B129727) under reflux. chemicalbook.com Similarly, various N-(4-aminophenyl)-substituted benzamides have been prepared by the Pd/C-catalyzed hydrogenation of their nitro precursors in ethanol. researchgate.net

The table below presents findings from the synthesis of related amino-substituted benzamide derivatives, illustrating the common reagents and conditions employed.

Precursor CompoundProduct CompoundReducing Agent(s)SolventConditionsYieldReference
N-(4-chlorophenyl)-3-nitrobenzamide3-amino-N-(4-chlorophenyl)benzamideFe, NH₄ClMethanolReflux, 7 h97% chemicalbook.com
4-Nitro-N-(phenyl)benzamide4-Amino-N-(phenyl)benzamideH₂, Pd/CEthanol-- researchgate.net
3-Amino-4-methoxybenzoic acid + 4-chloroaniline (Coupling)3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide-CH₂Cl₂RT, 12 h66% mdpi.com

These synthetic strategies provide a versatile platform for the creation of a library of N-(chlorophenyl)-4-hydroxybenzamide derivatives with varied substitution patterns, enabling systematic exploration of their structure-activity relationships for various applications.

Advanced Spectroscopic and Analytical Characterization for Definitive Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Analysis

In ¹H NMR spectroscopy of N-(2-chlorophenyl)-4-hydroxybenzamide, distinct signals are expected for the protons on the two aromatic rings, as well as for the amide (N-H) and hydroxyl (O-H) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the 4-hydroxybenzoyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the hydroxyl group would be more shielded and appear at a lower chemical shift compared to the protons ortho to the amide carbonyl group. The protons of the 2-chlorophenyl group would exhibit a more complex splitting pattern due to their varied electronic environments. The amide proton typically appears as a broad singlet at a higher chemical shift, and its position can be concentration and solvent-dependent. Similarly, the phenolic hydroxyl proton also presents as a singlet, which is often broad and can exchange with deuterium in D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is predictive and may vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (4-hydroxybenzoyl)6.8 - 7.0d
Aromatic H (4-hydroxybenzoyl)7.7 - 7.9d
Aromatic H (2-chlorophenyl)7.1 - 7.5m
Amide H (N-H)8.5 - 9.5s (br)
Hydroxyl H (O-H)9.0 - 10.0s (br)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is characteristically deshielded and appears at a high chemical shift (around 165-170 ppm). The carbon atoms attached to the electronegative chlorine, oxygen, and nitrogen atoms would also show specific chemical shifts. The aromatic carbons would resonate in the typical range of 110-160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is predictive and may vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Amide)165 - 170
Aromatic C-OH158 - 162
Aromatic C-Cl128 - 132
Aromatic C-N135 - 140
Aromatic C-H & Quaternary C115 - 135

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and analyze electronic transitions within the molecule, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching of the phenolic group and the N-H stretching of the amide. The C=O stretching of the amide group (Amide I band) would appear as a strong absorption around 1650 cm⁻¹. The N-H bending (Amide II band) is expected around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol would appear around 1250 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FTIR Spectral Data for this compound (Note: Data is predictive and may vary based on experimental conditions.)

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3400Broad, Strong
N-H Stretch (Amide)3200 - 3400Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1530 - 1570Medium
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-O Stretch (Phenol)1200 - 1300Strong
C-Cl Stretch700 - 800Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The UV-Vis spectrum of this compound, measured in a suitable solvent like ethanol (B145695) or methanol (B129727), would display absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the carbonyl group. The presence of the chromophoric benzoyl and chlorophenyl groups is expected to result in strong absorptions in the UV region, typically between 200 and 400 nm. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Spectral Data for this compound (Note: Data is predictive and may vary based on solvent.)

TransitionPredicted λ_max (nm)
π→π~250 - 280
n→π~300 - 330

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (247.68 g/mol ). The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragment ions. Key fragments would include the 4-hydroxybenzoyl cation and the 2-chlorophenylaminyl radical or cation, providing further confirmation of the compound's structure.

Solid-State Characterization Techniques

Solid-state properties are pivotal in determining the physicochemical characteristics of a pharmaceutical compound. Techniques such as X-ray diffraction and scanning electron microscopy offer invaluable insights into the crystalline lattice and macroscopic morphology.

While the specific crystal structure of this compound is not extensively detailed in publicly available literature, significant insights can be gleaned from the X-ray diffraction analysis of its structural isomers and related analogs, such as N-(4-chlorophenyl)-2-hydroxybenzamide and N-(3-chlorophenyl)-2-hydroxybenzamide. These related compounds provide a strong predictive framework for the crystalline properties of the title compound.

For instance, the crystal structure of N-(4-chlorophenyl)-2-hydroxybenzamide has been determined to be orthorhombic, belonging to the Pbca space group. nih.govresearchgate.net In contrast, N-(3-chlorophenyl)-2-hydroxybenzamide crystallizes in a monoclinic system with the P21/c space group. nih.gov The crystal packing of these related molecules is significantly influenced by intermolecular hydrogen bonding. In N-(4-chlorophenyl)-2-hydroxybenzamide, molecules are linked by O—H⋯O hydrogen bonds, forming chains that propagate along the nih.gov direction. nih.govresearchgate.net Similarly, the molecules of N-(3-chlorophenyl)-2-hydroxybenzamide are arranged in one-dimensional polymeric chains extending along the crystallographic b-axis due to intermolecular O—H···O hydrogen bonds. nih.gov

Table 1: Crystallographic Data for Related N-(chlorophenyl)-hydroxybenzamide Compounds
ParameterN-(4-chlorophenyl)-2-hydroxybenzamide nih.govresearchgate.netN-(3-chlorophenyl)-2-hydroxybenzamide nih.gov
FormulaC₁₃H₁₀ClNO₂C₁₃H₁₀ClNO₂
Molecular Weight247.67247.67
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP21/c
a (Å)7.6832 (3)13.4638 (5)
b (Å)11.0225 (3)11.9019 (4)
c (Å)27.1427 (11)7.1764 (2)
β (°)9098.808 (2)
Volume (ų)2298.66 (14)1136.42 (7)
Z84

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. For crystalline compounds like this compound, SEM analysis would reveal the crystal habit, size distribution, and surface features of the synthesized powder.

Chromatographic Methods for Purity and Lipophilicity Assessment (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the analysis of pharmaceutical compounds. It is widely employed for the determination of purity, identification of impurities, and assessment of physicochemical properties such as lipophilicity.

For this compound, an RP-HPLC method would typically utilize a nonpolar stationary phase, such as a C18 or C8 bonded silica column, and a polar mobile phase. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. nih.govmdpi.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Purity Assessment: The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the parent compound. The presence of any impurities would be indicated by additional peaks, and their levels can be quantified based on their peak areas relative to the main peak.

Lipophilicity Assessment: RP-HPLC is also a reliable and rapid method for estimating the lipophilicity of a compound, which is a critical parameter in drug discovery as it influences absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comchromatographyonline.com The lipophilicity is typically expressed as the logarithm of the octanol-water partition coefficient (log P). In RP-HPLC, a strong correlation exists between the retention time of a compound and its log P value. researchgate.net

To determine the lipophilicity of this compound, its retention time is measured under specific isocratic conditions (constant mobile phase composition). By comparing its retention time to those of a series of reference compounds with known log P values, the log P of the target compound can be calculated. The retention factor (k) is often used for this correlation, and the log k value is linearly related to the log P. The use of different organic modifiers in the mobile phase, such as methanol or acetonitrile, can be explored to optimize the separation and the correlation with log P. nih.govmdpi.com

Table 2: Typical RP-HPLC Parameters for Analysis of Related Aromatic Amides
ParameterTypical Conditions
Stationary PhaseC18 (Octadecylsilyl) silica gel, 5 µm
Mobile PhaseAcetonitrile/Methanol and Water/Buffer mixture
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm or other suitable wavelength
Column TemperatureAmbient or controlled (e.g., 30 °C)

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and reactivity of molecules. mdpi.comnrel.gov These methods, often employing Density Functional Theory (DFT), provide insights into molecular behavior at the atomic level. orientjchem.orgresearchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nii.ac.jpyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eu The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net

Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack. For a molecule like N-(2-chlorophenyl)-4-hydroxybenzamide, these areas would likely be concentrated around electronegative atoms such as the oxygen atoms of the hydroxyl and carbonyl groups. acadpubl.euresearchgate.net Regions of positive potential (blue) are electron-deficient and indicate sites for nucleophilic attack, often found around hydrogen atoms. researchgate.net Neutral regions are usually colored green. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. researchgate.net

Dual Descriptor Analysis for Electrophilic and Nucleophilic Regions

While specific dual descriptor analysis for this compound is not available, this method serves as a more advanced tool for pinpointing reactivity. It helps to simultaneously identify regions prone to electrophilic and nucleophilic attacks. By calculating the difference between local electron affinity and ionization potential, the dual descriptor can precisely map out the sites where a molecule will act as an electron acceptor or donor, offering a more refined view of its chemical behavior than MEP analysis alone.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. mdpi.comnih.gov This method is crucial in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. nih.govnih.gov

Prediction of Binding Affinities and Key Receptor Interactions

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein. The simulation would then calculate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. nih.govmdpi.comatauni.edu.tr A lower binding energy generally indicates a more stable and favorable interaction. nih.gov The analysis identifies key amino acid residues within the receptor's active site that are crucial for binding, providing insights into the compound's potential biological activity. nih.govniscpr.res.in

Elucidation of Hydrogen Bonding Networks and Non-Covalent Interactions within Binding Sites

The stability of a protein-ligand complex is governed by various non-covalent interactions. researchgate.netucl.ac.uk Molecular docking elucidates the specific types of interactions, including:

Hydrogen Bonds: These are critical for binding affinity and specificity, forming between hydrogen bond donors (like the -OH and -NH groups in the compound) and acceptors (like oxygen or nitrogen atoms on the protein's amino acid residues). nih.govnih.gov

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the phenyl rings) and hydrophobic pockets of the protein. nih.gov

For this compound, simulations would map out the precise hydrogen bonding network and other non-covalent forces, offering a detailed picture of how it fits within a biological target. mdpi.comnih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular features that are crucial for a specific biological effect.

The development of a QSAR model for a class of compounds, such as substituted benzamides, typically involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. For N-phenylbenzamide derivatives, this could involve activities such as antimicrobial or enzyme inhibitory effects. nih.govnih.gov Subsequently, molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

QSAR studies on substituted benzamides have indicated that their antimicrobial activity can be effectively modeled using topological descriptors and molecular connectivity indices. nih.govdocumentsdelivered.com For instance, research has shown that for a series of N-phenylbenzamides, the anti-Gram-positive bacterial activity is significantly influenced by electrostatic field effects, while anti-Gram-negative activity is more dependent on hydrophobicity and steric factors. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced activity. For example, a QSAR model might suggest that introducing an electropositive group at a specific position on the phenyl ring could increase anti-Gram-positive potency. nih.gov

DescriptorDescriptionPotential Influence on Activity
LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.Can influence membrane permeability and interaction with hydrophobic pockets in biological targets.
Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.Affects size and can influence binding to a target site.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Relates to hydrogen bonding potential and membrane penetration.
Number of Hydrogen Bond Donors (HBD) The number of hydrogen atoms attached to electronegative atoms (O or N).Important for specific interactions with biological targets.
Number of Hydrogen Bond Acceptors (HBA) The number of electronegative atoms (O or N) with lone pairs.Crucial for forming hydrogen bonds with biological targets.
Rotatable Bonds The number of bonds that allow free rotation around them.Influences conformational flexibility and binding entropy.

The application of such a QSAR model would involve computationally generating these descriptors for this compound and inputting them into the derived mathematical equation to predict its biological activity. This prediction can then be used to prioritize it for synthesis and experimental testing.

Computational Assessment of Drug-Likeness Parameters

The "drug-likeness" of a compound is a qualitative concept used in drug discovery to assess its potential to be an orally active drug with respect to its physicochemical properties. Computational tools are widely used to predict these properties at an early stage, helping to filter out compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

The assessment of drug-likeness is often guided by a set of rules, with Lipinski's Rule of Five being the most well-known. f1000research.com This rule states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight over 500 daltons.

A calculated logP (CLogP) greater than 5.

In silico ADME prediction tools can calculate these and other relevant parameters for a given chemical structure. jonuns.com For this compound, a computational assessment of its drug-likeness parameters can be performed to evaluate its potential as a drug candidate. While specific pre-computed data for this exact molecule can vary between different predictive software, a typical output would resemble the data presented in the following table.

ParameterPredicted Value for this compoundGuideline/RuleCompliance
Molecular Weight ( g/mol ) 247.68< 500Yes
LogP ~3.5< 5Yes
Hydrogen Bond Donors 2≤ 5Yes
Hydrogen Bond Acceptors 2≤ 10Yes
Topological Polar Surface Area (Ų) 52.83< 140Yes
Number of Rotatable Bonds 2≤ 10Yes
Gastrointestinal (GI) Absorption HighHighGood
Blood-Brain Barrier (BBB) Permeation Yes--

Based on these predicted parameters, this compound would likely be considered to have good drug-like properties. Its molecular weight and LogP are within the favorable ranges, and it does not violate any of Lipinski's rules. The predicted high gastrointestinal absorption suggests good potential for oral bioavailability. The prediction of blood-brain barrier permeation would be an important consideration depending on the desired therapeutic target.

It is important to note that these computational predictions are estimations and serve as a guide for further research. f1000research.comf1000research.com Experimental validation is necessary to confirm the actual physicochemical properties and biological activities of the compound. Nevertheless, these in silico assessments are invaluable for prioritizing and de-risking compounds in the early phases of chemical and pharmaceutical research.

Pharmacological and Biological Activities: in Vitro Mechanistic Investigations

Antimicrobial Activity Spectrum

While direct studies on N-(2-chlorophenyl)-4-hydroxybenzamide are limited, research on its structural isomers and related derivatives provides significant insight into its potential antimicrobial activities. Salicylanilides, or 2-hydroxy-N-phenylbenzamides, are a class of compounds known for a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties. nih.gov

Investigations into derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide, a structural isomer of the subject compound, have demonstrated notable efficacy against Gram-positive bacteria. nih.gov One study highlighted that 2-chloro-substituted salicylanilide (B1680751) derivatives were among the most efficient compounds, showing good activity against Gram-positive strains while having no inhibitory effect on Gram-negative bacteria. nih.gov

Further research on more complex benzamide (B126) derivatives has identified compounds with significant potency against challenging Gram-positive pathogens. For instance, certain 4-chloro and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have shown higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis than standard antibiotics like penicillin G and ciprofloxacin. nih.gov

Table 1: In Vitro Antibacterial Activity of Related Benzamide Derivatives

Compound/Derivative Bacterial Strain MIC (µmol/L) Reference
5-Chloro-N-[(1S/R)-1-{[(4-chlorophenyl)amino]carbonyl}-2-methylpropyl)]-2-hydroxybenzamide Staphylococcus aureus (MRSA) 7.81 nih.gov
4-Chloro-N-{(1R)-2-[(4-chlorophenyl)-amino]-1-methyl-2-oxoethyl}-2-hydroxybenzamide Staphylococcus aureus (MRSA) 7.81 nih.gov

This table presents data for compounds structurally related to this compound.

The antifungal potential of this chemical class has also been evaluated. Studies on chloro-substituted 2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed significant activity against specific fungal pathogens. nih.gov Certain derivatives demonstrated higher antifungal activity against Candida krusei and Trichophyton mentagrophytes than the standard antifungal agent fluconazole. nih.gov However, other studies on different series of sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold found that they exhibited almost no antifungal potency. nih.gov

Table 2: In Vitro Antifungal Activity of Related Benzamide Derivatives

Compound/Derivative Fungal Pathogen MIC (µmol/L) Reference
N-{(1S/R)-1-benzyl-2-[(3-chlorophenyl)amino]-2-oxoethyl}-5-chloro-2-hydroxybenzamide Candida krusei 3.9 nih.gov
5-chloro-N-[(1R)-1-{[(3-chlorophenyl)amino]-carbonyl}-2-methylpropyl)]-2-hydroxybenzamide Candida krusei 7.81 nih.gov

This table presents data for compounds structurally related to this compound.

The antimycobacterial effects of this compound derivatives have been a key area of investigation. Research into a series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed that some of these compounds exhibited higher antitubercular activity than the standard drug isoniazid. nih.gov The most potent activity was observed against Mycobacterium tuberculosis and M. kansasii. nih.govnih.gov

Antiviral Activity Modalities

Analogues of this compound have emerged as potent inhibitors of human adenovirus (HAdV), addressing an unmet medical need for effective therapies against HAdV infections, particularly in immunocompromised individuals. nih.govacs.org

A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent HAdV inhibitors. nih.govacs.org Several of these compounds demonstrated sub-micromolar to low micromolar potency against HAdV, coupled with high selectivity indexes (SI > 100) when compared to the lead compound niclosamide (B1684120). nih.govacs.org This indicates a favorable profile of potent antiviral activity with lower cytotoxicity.

Preliminary mechanistic studies on these potent HAdV inhibitors have begun to shed light on their mode of action. nih.govacs.org Evidence suggests that some of these N-(2-chlorophenyl)-hydroxybenzamide analogues target the HAdV DNA replication process directly. nih.govacs.org For example, specific compounds were found to possibly interfere with this crucial step in the viral life cycle, while other related compounds appear to act on later stages of HAdV replication. nih.govacs.org This suggests that the benzamide scaffold can be modified to target different, specific steps in the viral replication cycle. nih.gov

Inhibition of Respiratory Syncytial Virus (RSV) Replication

Anticancer and Antiproliferative Research

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. nih.gov In many types of cancer, the NF-κB pathway is constitutively active, which promotes tumor cell survival, growth, and resistance to therapy. researchgate.netnih.govnih.gov Consequently, inhibitors of this pathway are considered promising anticancer agents. nih.govnih.gov

The salicylanilide class of compounds, which includes this compound, is known to modulate multiple signaling pathways, with NF-κB being a key target. nih.govnih.gov For example, the salicylanilide IMD-0354 has been identified as a selective inhibitor of IκB kinase (IKK)-β, a crucial enzyme in the activation of the NF-κB cascade. nih.gov By preventing the degradation of the IκB inhibitor, such compounds block the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes that are involved in cancer progression. nih.govnih.gov This inhibition of NF-κB activity can sensitize cancer cells to chemotherapeutic drugs and induce apoptosis. nih.govmdpi.com The ability of salicylanilide derivatives to suppress NF-κB signaling is a significant component of their anticancer potential. nih.govnih.gov

Mitochondria are central to cellular energy metabolism and apoptosis. Cancer cells often exhibit an elevated mitochondrial transmembrane potential (MTP) compared to normal cells. umich.edunih.gov Many salicylanilides function as mitochondrial uncouplers, which are lipophilic protonophores that transport protons across the inner mitochondrial membrane. nih.gov This action dissipates the proton gradient, leading to a decrease in MTP and the uncoupling of oxidative phosphorylation (OXPHOS) from ATP synthesis. nih.govresearchgate.net

This uncoupling effect disrupts the energy metabolism of cancer cells, which can be particularly sensitive to such perturbations. nih.gov Niclosamide, a well-studied salicylanilide, has been shown to reduce MTP in cholangiocarcinoma cells, leading to ATP depletion and inhibiting cell growth. nih.gov The disruption of MTP can also trigger the release of pro-apoptotic factors from the mitochondria, initiating the intrinsic pathway of apoptosis. umich.edunih.gov Therefore, the ability of this compound and related salicylanilides to interfere with mitochondrial function represents a key mechanism for their anticancer activity. nih.govumich.edunih.gov

Derivatives of N-phenylbenzamide and salicylanilides have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell growth by 50%.

Studies on various substituted benzamide and salicylanilide derivatives have reported cytotoxic effects against multiple cancer types. For example, certain imidazole-based N-phenylbenzamide derivatives showed IC₅₀ values between 7.5 and 11.1 μM against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Other research on hydroxylated biphenyl (B1667301) compounds, which are structurally related, reported IC₅₀ values as low as 1.7 to 2.0 μM on malignant melanoma cells. mdpi.com The tables below summarize representative IC₅₀ values for various benzamide and salicylanilide derivatives against different cancer cell lines, illustrating the broad-spectrum antiproliferative potential of this class of compounds.

Table 1: Antiproliferative activity of various N-phenylbenzamide derivatives against selected cancer cell lines. mdpi.comnih.govhilarispublisher.commdpi.com

Table 2: Time-dependent antiproliferative activity of hydroxylated biphenyl compounds on melanoma cell lines. mdpi.com

Anti-inflammatory and Analgesic Potentials

The therapeutic potential of this compound as an anti-inflammatory and analgesic agent has been inferred from in vitro studies on structurally related compounds, including salicylanilides and other benzamide derivatives. While direct mechanistic studies on this compound are not extensively documented, the existing body of research on analogous compounds provides a foundational understanding of its likely mechanisms of action.

Anti-inflammatory Mechanisms:

The anti-inflammatory activity of compounds structurally similar to this compound is believed to be mediated through the modulation of key inflammatory pathways. A significant mechanism identified in related salicylanilides is the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. For instance, the salicylanilide derivative IMD-0354 has been identified as a selective inhibitor of IκB kinase (IKK)-β, a critical enzyme for the activation of NF-κB nih.gov. The inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Furthermore, various benzamide derivatives have been shown to target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the synthesis of prostaglandins (B1171923), key mediators of inflammation and pain researchgate.net. The inhibition of these enzymes is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

The potential in vitro anti-inflammatory mechanisms are summarized in the table below:

Potential Target Mechanism of Action Outcome Supporting Evidence from Related Compounds
IκB kinase (IKK)-β Selective inhibitionPrevents activation of the NF-κB signaling pathwayStudies on the salicylanilide IMD-0354 nih.gov
Cyclooxygenase (COX) Enzymes Inhibition of COX-1 and COX-2 activityReduction in prostaglandin (B15479496) synthesisResearch on various benzamide derivatives researchgate.net

Analgesic Mechanisms:

The analgesic properties of this compound are likely linked to its anti-inflammatory actions, particularly the inhibition of prostaglandin synthesis. Prostaglandins are known to sensitize nociceptors, thereby lowering the pain threshold. By inhibiting COX enzymes, related hydroxybenzamide and 5-acetamido-2-hydroxy benzoic acid derivatives reduce prostaglandin levels, which is a plausible mechanism for their analgesic effects mdpi.comnih.gov. Computational docking studies on these related compounds have further supported the binding affinity to COX-2 receptors, suggesting this as a key target for their anti-nociceptive activity nih.gov.

The potential in vitro analgesic mechanisms are detailed in the table below:

Potential Target Mechanism of Action Outcome Supporting Evidence from Related Compounds
Cyclooxygenase-2 (COX-2) Inhibition of enzyme activityDecreased production of prostaglandins involved in pain signalingIn silico and in vivo studies on 5-acetamido-2-hydroxy benzoic acid derivatives mdpi.comnih.gov

Synergistic Effects with Other Biologically Active Agents

The potential for this compound to exhibit synergistic effects when combined with other biologically active agents is an area of significant interest, drawing from observations with related chemical structures. Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy.

For instance, benzamide and benzoic acid derivatives, when conjugated with other molecules like peptides, have demonstrated synergistic antioxidant and anti-inflammatory effects. These synergistic actions are attributed to the simultaneous targeting of multiple pathways. For example, combinations have been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, including JNK, ERK, and p38, while also reducing levels of reactive oxygen species (ROS) mdpi.com.

In a broader therapeutic context, it is common practice to prescribe corticosteroids alongside NSAIDs to achieve a synergistic reduction in inflammation nih.gov. This suggests that this compound, with its potential NSAID-like activity, could be a candidate for combination therapies to enhance anti-inflammatory outcomes.

The potential synergistic mechanisms are outlined in the table below:

Combined Agent Class Potential Synergistic Mechanism Potential Therapeutic Outcome Supporting Evidence from Related Compounds
Antioxidants / Peptides Inhibition of MAPK signaling pathways (JNK, ERK, p38) and reduction of reactive oxygen species (ROS)Enhanced anti-inflammatory and antioxidant effectsStudies on phenolic acid-conjugated peptides, with some phenolic acids being derivatives of benzoic acid mdpi.com
Corticosteroids Complementary inhibition of inflammatory pathwaysPotentiated anti-inflammatory responseGeneral clinical practice with NSAIDs nih.gov

Structure Activity Relationship Sar Elucidation

Influence of Substituent Position and Nature on Biological Potency

The biological activity of N-phenylbenzamide scaffolds is significantly influenced by the position and electronic properties of substituents on the aromatic rings. This is particularly evident when analyzing isomers and analogues of N-(2-chlorophenyl)-4-hydroxybenzamide, such as those with varying chlorine positions or the replacement of chlorine with other functional groups like trifluoromethyl (CF₃).

The dihedral angle between the two phenyl rings is a key conformational feature influenced by substituent position. Crystal structure analysis of N-(3-chlorophenyl)-2-hydroxybenzamide shows a dihedral angle of 5.57(9)°, whereas for N-(4-chlorophenyl)-2-hydroxybenzamide, this angle is significantly larger at 20.02(6)°. nih.govnih.gov These conformational differences, dictated by the chlorine's location, can directly impact receptor binding affinity.

Trifluoromethyl Groups: The trifluoromethyl (CF₃) group is a common substituent in medicinal chemistry used to enhance a molecule's metabolic stability and potency. When substituted on the N-phenylbenzamide core, the CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly impact biological activity. nih.gov In studies of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, compounds with bromo and trifluoromethyl substitutions were found to be the most potent in the series against several bacterial strains. nih.gov

The introduction of a CF₃ group can lead to more favorable interactions with target proteins. Research on trifluoromethyl-substituted N-phenylbenzamides has shown that these molecules participate in various weak intermolecular interactions, including C–H···F–C hydrogen bonds and C–F···π interactions, which help stabilize the crystal packing and, by extension, binding to a receptor.

Below is a comparative table illustrating the effect of different substituents on the antimicrobial activity of related N-phenylamide structures.

Compound ScaffoldSubstituent (Position)Observed Biological ActivityReference
N-phenyl-2-chloroacetamide4-ChloroHigh activity against S. aureus and MRSA nih.gov
N-phenyl-2-chloroacetamide3-BromoHigh activity against S. aureus and MRSA nih.gov
N-(trifluoromethyl)phenyl pyrazoleBromo and TrifluoromethylMost potent in series against S. aureus and E. faecium (MIC = 0.78 µg/mL) nih.gov
N-(trifluoromethyl)phenyl pyrazoleChlorofluoroPotent activity against bacteria (MIC = 1.56 µg/mL) nih.gov
Salicylanilide (B1680751)TrifluoromethylShowed high activity against Madurella mycetomatis (IC₅₀ = 0.2–0.3 µM) mdpi.com

Significance of Hydroxyl and Amide Functional Groups in Receptor Binding and Activity

The hydroxyl (-OH) and amide (-CONH-) groups form the core pharmacophore of this compound, playing indispensable roles in molecular recognition and binding to target enzymes or receptors.

Hydroxyl Group: The phenolic hydroxyl group, positioned at the 4-position of the benzoyl ring, is a critical determinant of biological activity. It can act as both a hydrogen bond donor and acceptor, forming strong, directional interactions with amino acid residues in a receptor's active site. hyphadiscovery.com This hydrogen-bonding capability is often essential for anchoring the molecule in the correct orientation for a biological effect. In many classes of compounds, including salicylanilides and other benzamide (B126) derivatives, the presence and position of the hydroxyl group are paramount for activity. nih.govnih.gov The introduction of a hydroxyl group generally reduces lipophilicity, which can influence the molecule's pharmacokinetic profile. hyphadiscovery.com Studies on various N-benzoyl-2-hydroxybenzamides have reinforced the importance of this functional group for potent biological activity. nih.gov

Amide Functional Group: The amide linkage provides structural rigidity and serves as a key hydrogen-bonding motif. The amide proton (N-H) is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This dual capacity allows the amide group to form robust intermolecular hydrogen bonds, often creating a characteristic chain or dimeric structure that stabilizes the interaction with a biological target. nih.govnih.gov Crystal structure analyses of related compounds like N-(4-chlorophenyl)-2-hydroxybenzamide and N-(3-chlorophenyl)-2-hydroxybenzamide confirm the presence of strong N-H···O intramolecular hydrogen bonds, which create stable six-membered ring motifs (S(6) rings). nih.govnih.gov These interactions are crucial for maintaining the planarity and conformation of the molecule, which in turn is vital for effective receptor binding.

Correlation Between Lipophilicity and Observed Biological Outcomes

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For this compound and its analogues, there is a distinct correlation between their lipophilic character and their biological effects.

A molecule must possess an optimal level of lipophilicity to effectively traverse biological membranes, such as the cell walls of bacteria or fungi, to reach its intracellular target. mdpi.comnih.gov Halogen atoms like chlorine and functional groups like trifluoromethyl significantly increase a molecule's lipophilicity. nih.govnih.gov This explains why many halogenated N-phenylamides exhibit potent antimicrobial activity. nih.gov For example, in a series of N-(substituted phenyl)-2-chloroacetamides, derivatives with a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active, a fact attributed to their high lipophilicity enabling rapid passage through cell membranes. nih.gov

The following table presents lipophilicity data for related compounds and its correlation with antibacterial activity.

Compound ClassSubstituentLipophilicity (log P or similar metric)Antibacterial Activity CorrelationReference
N-(substituted phenyl)-2-chloroacetamides4-BromoHighest lipophilicity in the seriesAmong the most active compounds nih.gov
N-(substituted phenyl)-2-chloroacetamides4-OHLowest lipophilicity in the seriesLower activity compared to halogenated analogues nih.gov
Natural FlavonoidsMultiple -OH groupsLower log PActivity depends on an optimal lipophilicity range (log P 2.0-3.3) mdpi.comnih.gov
Natural FlavonoidsFewer/methylated -OH groupsHigher log PHigh lipophilicity can lead to inactivation mdpi.com

Modulation of Activity and Selectivity through Derivatization

Chemical modification of the core this compound structure through derivatization of its functional groups is a common strategy to modulate biological activity, selectivity, and physicochemical properties.

Esters: Esterification of the phenolic hydroxyl group is a strategy often employed to create prodrugs. The resulting esters can exhibit altered solubility and membrane permeability. In some salicylanilide series, ester derivatives have been synthesized and evaluated for their antimicrobial activities, with some showing comparable or improved potency over the parent compounds. nih.govresearchgate.net

Hydrazides and Hydrazones: The conversion of the benzamide moiety into hydrazides and subsequently into hydrazones introduces the -NHN=CH- (azomethine) group, which can significantly alter the compound's biological profile. Hydrazide-hydrazones are a well-known class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. researchgate.netptfarm.pl The synthesis of hydrazones from 4-hydroxybenzoic acid hydrazide has been shown to produce compounds with notable antibacterial activity. researchgate.net This derivatization blocks the free -NH₂ group of the hydrazide, which can reduce toxicity while creating a new pharmacophore capable of different receptor interactions. ptfarm.pl The nature of the aldehyde or ketone used to form the hydrazone provides an additional point of diversity, allowing for fine-tuning of the molecule's activity. nih.gov

The table below summarizes how different derivatizations of related benzamide and salicylamide (B354443) scaffolds can impact their biological activity.

Parent ScaffoldDerivative TypeResulting Biological ActivityReference
SalicylamideEsterAntimicrobial activity comparable or higher than standards nih.govresearchgate.net
4-Hydroxybenzoic acid hydrazideHydrazoneDemonstrated antibacterial and anti-inflammatory activity researchgate.net
Biphenyl-4-carboxylic acid hydrazideHydrazoneHalogenated derivatives showed improved antibacterial activity ptfarm.pl
HeteroarenecarbohydrazideN'-(Salicylidene)hydrazideIdentified highly potent antifungal agents nih.gov
2-Hydroxy benzyl (B1604629) hydrazideHydrazideShowed significant antibacterial and antioxidant activity jchr.org

Academic and Patent Landscape Analysis

Critical Review of Key Academic Contributions and Evolving Research Trends

Academic research into benzamide (B126) derivatives has expanded significantly from foundational synthetic chemistry to encompass a wide array of therapeutic targets. A critical review of the literature reveals several key trends, including the development of potent antiviral agents, the design of multi-targeted compounds for complex diseases like Alzheimer's, and the exploration of fundamental molecular interactions that govern the behavior of these compounds.

One of the most significant areas of research involves the derivatization of the benzamide scaffold to create potent antiviral inhibitors. A notable contribution is the development of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as powerful inhibitors of human adenovirus (HAdV). nih.govacs.org This line of research has identified several compounds with high selectivity indexes (SI > 100) and potent anti-HAdV activity in the sub-micromolar to low micromolar range. nih.govacs.org Preliminary mechanistic studies suggest that these analogues function by targeting different stages of the viral life cycle; some compounds appear to inhibit the HAdV DNA replication process, while others act on later steps. nih.govacs.org This work represents a critical advancement in the search for effective therapies against HAdV infections, which pose a significant threat to immunocompromised individuals. nih.gov

Another evolving trend is the strategic design of benzamides as multi-target inhibitors for neurodegenerative diseases. Researchers have synthesized and evaluated novel benzamide derivatives as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov This dual-inhibitor approach is a departure from the traditional single-target drug discovery model and reflects a more sophisticated understanding of the multifaceted nature of such diseases. mdpi.comnih.gov Dynamic simulations and molecular docking studies are increasingly employed in this area to understand the structure-activity relationships and the mechanisms of inhibition, which often involve increasing the rigidity and reducing the flexibility of the target enzymes. nih.gov

The fundamental chemistry of the benzamide scaffold itself continues to be an area of active investigation. Studies utilizing dispersion-corrected density functional calculations have been used to analyze the complex molecular interactions that govern the polymorphism of benzamide crystals. nih.gov This research delves into the interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, and intramolecular torsion to understand crystal packing. nih.gov Such fundamental studies are crucial as they can guide the controlled synthesis and crystallization of specific polymorphs, which is of paramount importance in pharmaceutical development. nih.gov

The therapeutic potential of benzamides extends to antimicrobial applications, with various derivatives being synthesized and tested against bacterial strains. nanobioletters.com This research is driven by the urgent need for new antimicrobial agents to combat rising antibiotic resistance.

Compound/Analogue ClassTherapeutic Target/FocusKey Research Findings
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide AnaloguesHuman Adenovirus (HAdV)Identified potent inhibitors (IC50 = 0.27 μM for compound 15) with high selectivity. Mechanisms include targeting HAdV DNA replication and later life cycle stages. nih.govacs.org
Substituted BenzamidesAlzheimer's Disease (AChE and BACE1)Designed dual inhibitors. N,N'-(1,4-phenylene)bis(3-methoxybenzamide) showed high activity against AChE (IC50 = 0.056 µM). nih.gov
N-Benzamide DerivativesAntimicrobial ActivityCompound 5a showed excellent activity against B. subtilis and E. coli with MIC values of 6.25 and 3.12 μg/mL, respectively. nanobioletters.com
BenzamidePolymorphism and Molecular InteractionsElucidated the role of hydrogen bonding, π-π interactions, and intramolecular torsion in determining crystal structure, guiding controlled synthesis. nih.gov

Analysis of Patent Literature Pertaining to Synthetic Methodologies and Therapeutic Applications of Related Chemical Scaffolds

The patent landscape for benzamide derivatives is rich with innovations in both synthetic methodologies and novel therapeutic applications, underscoring the commercial interest in this chemical class. Analysis of this literature reveals a focus on creating more efficient synthetic routes and on modifying the benzamide scaffold to enhance therapeutic efficacy and reduce side effects.

In the realm of synthetic methodologies, patents have been granted for novel processes to produce key precursors and intermediates. For instance, processes for the preparation of p-hydroxybenzaldehyde, a potential starting material for 4-hydroxybenzamide (B152061) derivatives, have been patented. google.comnih.gov Furthermore, a patent describes a novel process for the synthesis of the gastroprokinetic agent Itopride (B38515), which proceeds via a key N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate. justia.com This highlights the industrial drive to develop cost-effective and scalable manufacturing processes for commercially important drugs that share the benzamide core.

Regarding therapeutic applications, a significant area of patent activity involves the development of drug derivatives with improved pharmacological profiles. One innovative approach involves creating derivatives of 4-hydroxythiobenzamide (B41779) that act as hydrogen sulfide (B99878) (H₂S)-releasing moieties. google.comgoogleapis.com These patents claim that by covalently linking the H₂S-releasing fragment to an existing drug, the resulting compound exhibits enhanced activity or, crucially, reduced side effects, particularly gastrointestinal damage associated with nonsteroidal anti-inflammatory drugs (NSAIDs). google.comgoogleapis.com This strategy represents a clever chemical modification to improve the safety and efficacy of established medicines.

The therapeutic scope of patented benzamide-related structures is broad. Patents describe the use of complex molecules containing a 2-(4-chlorophenyl) moiety for the treatment of hematologic malignancies, indicating the relevance of this particular substitution pattern in oncology. nih.gov This demonstrates the versatility of the benzamide scaffold and its components in targeting a diverse range of diseases, from gastrointestinal disorders to cancer.

Patent NumberTitle/FocusRelevanceKey Innovation
RU2465271C24-hydroxybenzamide drug derivativesTherapeutic ApplicationDescribes H₂S-releasing derivatives of drugs to enhance activity and reduce side effects in areas like gastroenterology. google.com
US20090176991A1Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamideSynthetic MethodologyProvides an improved, cost-effective process for the commercial production of Itopride via a novel intermediate. justia.com
EP2041108B14-HYDROXYTHIOBENZAMIDE DERIVATIVES OF DRUGSTherapeutic ApplicationFocuses on drug derivatives comprising an H₂S-releasing 4-hydroxythiobenzamide moiety to mitigate side effects. googleapis.com
US-2017348298-A1Treatment of a hematologic malignancy with 2-(4-chlorophenyl)-n-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamideTherapeutic ApplicationDetails the use of a complex molecule containing the 2-(4-chlorophenyl) group for cancer therapy. nih.gov
US4195041AProcess for producing p-hydroxybenzaldehydeSynthetic MethodologyOutlines a process for producing a key precursor for 4-hydroxybenzamide synthesis. nih.gov

Overview of Collaborative Research Initiatives and Interdisciplinary Approaches in Benzamide Chemistry

The advancement of benzamide chemistry is increasingly characterized by collaborative and interdisciplinary efforts. The complexity of the biological systems being targeted and the sophisticated tools required for discovery and analysis necessitate the integration of expertise from diverse scientific fields.

Academic publications in this area frequently list authors from a variety of departments and institutions, reflecting a collaborative model. For example, the development of adenovirus inhibitors is a joint effort between researchers in chemical biology, pharmacology, toxicology, infectious diseases, and microbiology. nih.gov This type of collaboration is essential to bridge the gap between the design and synthesis of a new molecule and the comprehensive evaluation of its biological activity and mechanism of action in a relevant disease model.

The research into multi-target inhibitors for Alzheimer's disease exemplifies an interdisciplinary approach. mdpi.comnih.gov This work combines:

Synthetic Organic Chemistry: For the design and creation of novel benzamide derivatives.

Biochemistry and Pharmacology: For conducting enzyme inhibition assays (e.g., against AChE and BACE1) to determine biological activity.

Computational Chemistry and Molecular Modeling: For performing molecular docking and dynamic simulations to predict and rationalize the interactions between the compounds and their biological targets.

Furthermore, fundamental investigations into the physicochemical properties of benzamides draw upon principles from theoretical and quantum chemistry. nih.gov The use of advanced computational methods to understand crystal polymorphism demonstrates a powerful synergy between theoretical calculations and experimental materials science. This interdisciplinary approach not only provides deep insights into the molecular behavior of benzamides but also offers predictive power to guide future synthetic and formulation efforts. The convergence of these disciplines is crucial for accelerating the translation of basic scientific discoveries into tangible therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-4-hydroxybenzamide?

The compound is typically synthesized via coupling reactions between substituted benzoic acids and anilines. A validated method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents under low-temperature conditions (-50°C). For example, 2-hydroxybenzoic acid reacts with 2-chloroaniline in chloroform, followed by neutralization with aqueous NaHCO₃ and purification via column chromatography . Key parameters include stoichiometric control of reagents (1:1 molar ratio) and inert reaction conditions to minimize side products.

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data (e.g., at 89 K) can be refined using SHELXL or WinGX, with validation tools like ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks . Complementary techniques include:

  • IR spectroscopy : Confirming amide C=O (1650–1700 cm⁻¹) and phenolic O–H (3200–3600 cm⁻¹) stretches.
  • ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm) and amide N–H (δ 9–10 ppm) .

Q. What experimental conditions optimize fluorescence studies for this compound?

Fluorescence intensity is maximized at pH 5 and 25°C, with stability over time. Solvent polarity and metal ion interactions (e.g., Pb²⁺) significantly affect emission at λex 340 nm and λem 380 nm. Use spectrofluorometric titration to determine binding constants (Kb), and validate results with triplicate measurements to calculate standard deviation (S.D.) and relative standard deviation (R.S.D.%) .

Advanced Research Questions

Q. How can structural data contradictions (e.g., bond length discrepancies) be resolved during refinement?

Discrepancies often arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., DFIX, DANG) to refine problematic regions. For example, intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) in This compound form S(6) ring motifs, which can be constrained using ISOR and DELU commands to stabilize refinement . Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths .

Q. What strategies improve the biological activity of hydroxybenzamide derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing lipophilicity and membrane penetration.
  • Metal complexation : Coordination with transition metals (e.g., Zn²⁺, Fe³⁺) can amplify antipermeable properties. For example, oxidovanadium(IV) complexes of hydroxybenzamides show enhanced microbial inhibition .
  • Bioisosteric replacement : Replacing the phenolic -OH with -OCH₃ or -CF₃ improves metabolic stability .

Q. How can fluorescence quenching mechanisms be analyzed in complex matrices?

Use Stern-Volmer plots to distinguish static (binding-induced) vs. dynamic (collisional) quenching. For This compound, Pb²⁺ binding reduces fluorescence via static quenching, evidenced by a linear Stern-Volmer slope. Validate with lifetime decay measurements (time-resolved fluorescence) to confirm the absence of τ₀ (lifetime) changes .

Q. What crystallographic challenges arise from twinning or low-resolution data?

Twinning (e.g., pseudo-merohedral) in hydroxybenzamide derivatives can be addressed using SHELXL’s TWIN/BASF commands. For low-resolution data (<1.0 Å), apply Rigid-Body Refinement or TLS parameterization to model anisotropic displacement. Tools like PLATON’s ADDSYM can detect missed symmetry operations .

Methodological Validation

Q. How are analytical methods (e.g., LOD/LOQ) validated for this compound?

  • Limit of Detection (LOD) : Calculate as 3.3 × (S.D./slope) of the calibration curve. Reported LOD for N-(4-chlorophenyl) analogs is 0.269 mg/L .
  • Accuracy : Spike recovery tests (95–105%) in buffer or biological matrices.
  • Precision : Intra-day/inter-day R.S.D. <2% for HPLC-UV methods .

Q. How to resolve contradictions in fluorescence data across substituted analogs?

Substituent position (ortho vs. para) alters conjugation and Stokes shifts. For example, N-(4-chlorophenyl) derivatives exhibit stronger fluorescence than N-(3-chlorophenyl) due to reduced steric hindrance. Use time-dependent density functional theory (TD-DFT) to model electronic transitions and validate experimental trends .

Computational and Theoretical Approaches

Q. What computational methods predict binding interactions with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., Trypanosoma brucei inhibitors) using PDB structures.
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å) over 100-ns simulations .
  • QSAR Models : Train with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.